molecular formula C21H26N2O3 B239637 2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No. B239637
M. Wt: 354.4 g/mol
InChI Key: KETWAXTZLRRPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, commonly known as DMPEP, is a novel psychoactive substance that has been gaining attention in the scientific community due to its potential therapeutic applications. DMPEP is a synthetic compound that belongs to the class of piperazine derivatives and has been shown to exhibit stimulant and euphoric effects in preclinical studies.

Mechanism of Action

The exact mechanism of action of DMPEP is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which is responsible for the stimulant and euphoric effects observed in preclinical studies. DMPEP may also interact with other neurotransmitter systems, such as the serotonin and glutamate systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
DMPEP has been shown to increase locomotor activity and enhance cognitive function in animal models. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which is responsible for its stimulant and euphoric effects. DMPEP has a low toxicity profile and has been shown to be well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of DMPEP is its low toxicity profile, which makes it a promising candidate for further development. However, one of the limitations of DMPEP is its limited availability, which makes it difficult to conduct large-scale studies. Additionally, the exact mechanism of action of DMPEP is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for DMPEP research. One direction is to further investigate its potential therapeutic applications, such as the treatment of depression, anxiety, and other mood disorders. Another direction is to optimize its pharmacological properties, such as its selectivity and potency. Additionally, more research is needed to fully understand the mechanism of action of DMPEP and its interactions with other neurotransmitter systems. Finally, large-scale clinical trials are needed to determine the safety and efficacy of DMPEP in humans.

Synthesis Methods

DMPEP can be synthesized by reacting 2-(2,4-dimethylphenoxy)acetophenone with 4-(4-methoxyphenyl)piperazine in the presence of a reducing agent. The reaction can be carried out under mild conditions and yields a high purity product. The chemical structure of DMPEP is shown below:

Scientific Research Applications

DMPEP has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to exhibit stimulant and euphoric effects in rodents, which makes it a potential candidate for the treatment of depression, anxiety, and other mood disorders. DMPEP has also been shown to increase locomotor activity and enhance cognitive function in animal models, which suggests that it may have potential as a cognitive enhancer. Additionally, DMPEP has been shown to have a low toxicity profile, which makes it a promising candidate for further development.

properties

Product Name

2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H26N2O3/c1-16-4-9-20(17(2)14-16)26-15-21(24)23-12-10-22(11-13-23)18-5-7-19(25-3)8-6-18/h4-9,14H,10-13,15H2,1-3H3

InChI Key

KETWAXTZLRRPAV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.